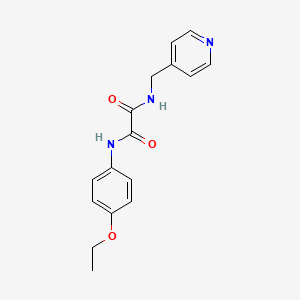

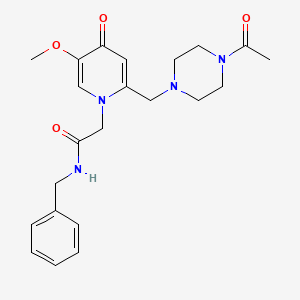

![molecular formula C9H19NO3 B2817068 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine CAS No. 169523-21-1](/img/structure/B2817068.png)

2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine, commonly known as PEG-amine, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. PEG-amine is a polyethylene glycol (PEG) derivative that contains an amine functional group, making it a versatile molecule for various applications.

Applications De Recherche Scientifique

Surfactant Structures and Wettability

2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine exhibits unique interfacial activity . Its sequenced propoxylation and ethoxylation yield an innovative amphiphilic structure . The adsorption behavior of the synthesized compounds was explored using equilibrium surface tension, dynamic surface tension, and static/dynamic contact angle . The results from the adsorption tests conducted at the air/aqueous surfactant solution interface underwent comprehensive qualitative and quantitative analyses .

Applications in Modern Oil-Free Lubricating Products

The superior wetting properties of 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine demonstrate particular potential in the use of modern oil-free lubricating products .

Applications in Detergent Super-Concentrates

2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine can be used in the preparations of detergent super-concentrates with spontaneous water solubility .

Mécanisme D'action

Target of Action

It is a polyethylene glycol (peg) derivative that contains an amine functional group, making it a versatile molecule for various applications .

Mode of Action

It is known to be used in the synthesis of protac (proteolysis targeting chimera) molecules and antibody-drug conjugates (adcs) . In the context of PROTACs, it serves as a linker connecting an E3 ubiquitin ligase ligand and a target protein ligand . This facilitates the degradation of the target protein via the ubiquitin-proteasome system . In ADCs, it acts as a non-cleavable linker attaching an antibody to a cytotoxic drug .

Biochemical Pathways

Given its role in protacs and adcs, it can be inferred that it influences the ubiquitin-proteasome system and antibody-mediated drug delivery .

Result of Action

The molecular and cellular effects of PEG-amine’s action would depend on its application. In PROTACs, it facilitates the degradation of target proteins, altering cellular functions . In ADCs, it enables the targeted delivery of cytotoxic drugs, potentially leading to cell death .

Propriétés

IUPAC Name |

2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h2H,1,3-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHOHQNFUWHTQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2816990.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2816991.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2816995.png)

![N-(1-cyanocyclohexyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2817003.png)